2-Cyclopropylmethoxy-5-methylbenzylamine
Overview
Description
Ampakines selectively modulate the function of AMPA receptors, which are responsible for excitatory neurotransmission in the brain and play a critical role in learning and memory processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropylmethoxy-5-methylbenzylamine typically involves multiple steps. One common method starts with the preparation of 2-hydroxybenzoic acid, which undergoes esterification followed by hydrazinolysis to form 2-hydroxybenzohydrazide . This intermediate is then reacted with triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropylmethoxy-5-methylbenzylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropylmethoxy-5-methylbenzylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on AMPA receptors and its potential role in modulating synaptic plasticity.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
2-Cyclopropylmethoxy-5-methylbenzylamine exerts its effects by modulating the function of AMPA receptors in the brain. These receptors are involved in excitatory neurotransmission and play a critical role in synaptic plasticity, learning, and memory. The compound enhances the activity of these receptors, leading to increased synaptic transmission and improved cognitive function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-(Azetidine-3-carbonyl)-3,3-difluoropyrrolidine
Uniqueness
2-Cyclopropylmethoxy-5-methylbenzylamine is unique due to its specific modulation of AMPA receptors, which distinguishes it from other compounds that may target different receptors or pathways. Its ability to enhance cognitive function and its potential therapeutic applications in neurological disorders make it a valuable compound for scientific research and pharmaceutical development.
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)-5-methylphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-2-5-12(11(6-9)7-13)14-8-10-3-4-10/h2,5-6,10H,3-4,7-8,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNADSOMBKBJEKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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